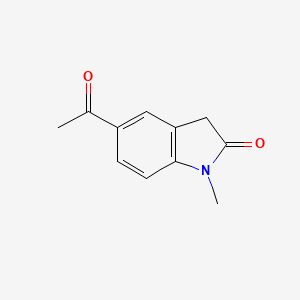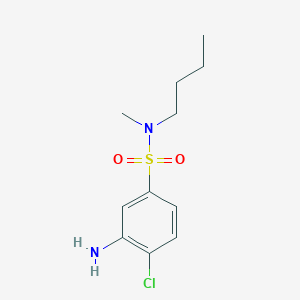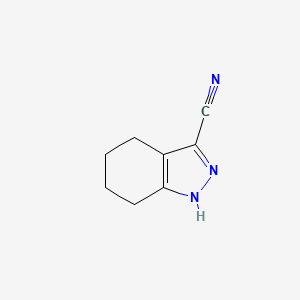
5-acétyl-1-méthyl-2,3-dihydro-1H-indol-2-one
Vue d'ensemble
Description
5-acetyl-1-methyl-2,3-dihydro-1H-indol-2-one is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-acetyl-1-methyl-2,3-dihydro-1H-indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-acetyl-1-methyl-2,3-dihydro-1H-indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications antivirales
Les dérivés de l'indole ont été étudiés pour leur potentiel en tant qu'agents antiviraux. Des composés similaires à la 5-acétyl-1-méthyl-2,3-dihydro-1H-indol-2-one ont montré une activité inhibitrice contre le virus de la grippe A et d'autres virus . La flexibilité structurelle de l'indole permet la synthèse de nombreux dérivés qui peuvent être optimisés pour les propriétés antivirales.
Recherche anticancéreuse
Le noyau indole est une caractéristique commune de nombreuses molécules médicamenteuses synthétiques utilisées dans le traitement du cancer. Les chercheurs s'intéressent aux dérivés de l'indole comme la this compound pour leur potentiel à se lier avec une forte affinité à plusieurs récepteurs, ce qui est utile dans le développement de nouveaux agents thérapeutiques .
Propriétés antimicrobiennes
Les dérivés de l'indole sont reconnus pour leur activité antimicrobienne. Des modifications à diverses positions du noyau indole, y compris les groupes acétyle et méthyle comme on le voit dans la this compound, peuvent conduire à des composés ayant des propriétés antimicrobiennes significatives .
Utilisations anti-inflammatoires
Les propriétés anti-inflammatoires des dérivés de l'indole en font des candidats pour le traitement des maladies inflammatoires. La structure spécifique de la this compound pourrait être explorée pour son efficacité à réduire l'inflammation .
Potentiel antioxydant
Les composés indoliques sont également étudiés pour leurs capacités antioxydantes. La structure unique de la this compound peut contribuer à sa capacité à agir comme un antioxydant, ce qui est précieux pour prévenir les maladies liées au stress oxydatif .
Effets neuroprotecteurs
Les dérivés de l'indole se sont avérés prometteurs en matière de neuroprotection, ce qui est crucial pour le traitement des maladies neurodégénératives. Les modifications spécifiques dans des composés comme la this compound pourraient conduire à de nouveaux traitements qui protègent les cellules nerveuses des dommages .
Régulation de la croissance des plantes
L'indole est une structure de base dans les hormones végétales telles que l'acide indole-3-acétique. Des dérivés comme la this compound pourraient être synthétisés pour imiter ou influencer l'action des hormones végétales naturelles, régulant ainsi la croissance et le développement des plantes .
Inhibition enzymatique
Les dérivés de l'indole sont connus pour inhiber diverses enzymes, ce qui est un aspect crucial du développement de médicaments pour des maladies comme la maladie d'Alzheimer. La structure de la this compound offre une plateforme pour créer des inhibiteurs enzymatiques avec des applications thérapeutiques potentielles .
Mécanisme D'action
Target of Action
Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . The interaction often involves binding to the target receptors, which can trigger a cascade of biochemical reactions .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Pharmacokinetics
The bioavailability of indole derivatives is generally influenced by their chemical structure and the presence of functional groups .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can induce a variety of molecular and cellular changes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of indole derivatives .
Analyse Biochimique
Cellular Effects
Indole derivatives have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to changes in gene expression and enzyme activation or inhibition .
Propriétés
IUPAC Name |
5-acetyl-1-methyl-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7(13)8-3-4-10-9(5-8)6-11(14)12(10)2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQIHGKKAIQSII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(C(=O)C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-Aminophenyl)-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B1519068.png)





![2-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B1519078.png)
![3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1519079.png)



![3-([1,1'-Biphenyl]-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B1519088.png)
![1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1519089.png)
